molecular formula C10H16N4O B2876574 (4R,5S)-4-(aminomethyl)-1-methyl-5-(1-methylpyrazol-4-yl)pyrrolidin-2-one CAS No. 1909288-45-4

(4R,5S)-4-(aminomethyl)-1-methyl-5-(1-methylpyrazol-4-yl)pyrrolidin-2-one

Cat. No. B2876574
CAS RN: 1909288-45-4
M. Wt: 208.265
InChI Key: AIAMWBJIUOYCKV-XCBNKYQSSA-N
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Description

(4R,5S)-4-(aminomethyl)-1-methyl-5-(1-methylpyrazol-4-yl)pyrrolidin-2-one, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

Pyrrolidine Derivatives Synthesis and Utility

Pyrrolidine derivatives, including compounds similar to "(4R,5S)-4-(aminomethyl)-1-methyl-5-(1-methylpyrazol-4-yl)pyrrolidin-2-one," are synthesized through various chemical reactions involving amines and carbonyl-containing compounds. These derivatives are pivotal in the synthesis of biologically important molecules like heme and chlorophyll. The extensive delocalization of nitrogen electrons contributes to their pronounced aromatic character and lack of basicity, making them essential in pharmaceuticals, solvents, and as intermediates in organic synthesis (Anderson & Liu, 2000).

Applications in Anticancer and Anti-inflammatory Agents

Pyrrolidine derivatives are also explored for their potential in developing anticancer and anti-inflammatory agents. Novel synthetic pathways have been developed to create pyrazolopyrimidines derivatives showing significant biological activities, suggesting the potential use of similar compounds in therapeutic applications (Rahmouni et al., 2016).

Role in Adenosine Receptor Inhibition

Another area of application is in the synthesis of compounds that act as selective inhibitors for adenosine receptors, which are crucial in various physiological processes. The research on pyrazolo[3,4-b]pyridines demonstrates their high affinity and selectivity towards A1 receptor subtype, indicating the potential of similar pyrrolidine derivatives in neurological and cardiovascular therapies (Manetti et al., 2005).

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives are also noteworthy, with some compounds showing significant activity against various bacterial strains. This highlights the potential for developing new antimicrobial agents from pyrrolidine derivatives, which could address the growing concern of antibiotic resistance (Bayrak et al., 2009).

Coordination Chemistry and Material Science Applications

Pyrrolidine derivatives have found applications in coordination chemistry, where they act as ligands for metal complexes. These complexes have potential applications in catalysis, materials science, and as sensors, demonstrating the versatility of pyrrolidine derivatives in various scientific fields (Konrad et al., 2009).

properties

IUPAC Name

(4R,5S)-4-(aminomethyl)-1-methyl-5-(1-methylpyrazol-4-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-13-6-8(5-12-13)10-7(4-11)3-9(15)14(10)2/h5-7,10H,3-4,11H2,1-2H3/t7-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAMWBJIUOYCKV-XCBNKYQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(CC(=O)N2C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2[C@H](CC(=O)N2C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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